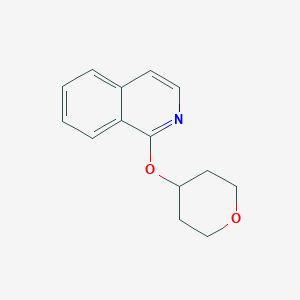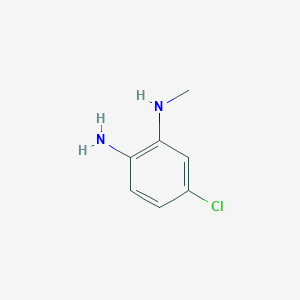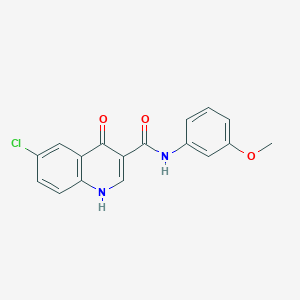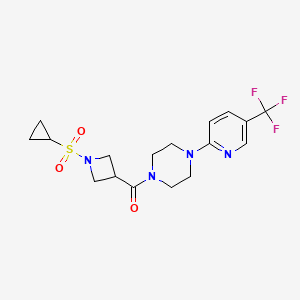
1-Benzyl-6-ethoxy-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Benzyl-6-ethoxy-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one is a synthetic compound that has been extensively studied for its potential as a therapeutic agent. This compound has been found to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for further research.
作用機序
The mechanism of action of 1-Benzyl-6-ethoxy-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one is not fully understood. However, it is believed that this compound exerts its effects by modulating various signaling pathways in the body, including the NF-κB and MAPK pathways.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. These include anti-inflammatory, antioxidant, and anticancer activities. This compound has also been shown to have neuroprotective effects and to exhibit antiviral activity.
実験室実験の利点と制限
The advantages of using 1-Benzyl-6-ethoxy-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one in lab experiments include its wide range of biochemical and physiological effects, making it a versatile compound for studying various disease states. However, the limitations of using this compound include its complex synthesis method and the need for further research to fully understand its mechanism of action.
将来の方向性
There are several future directions for research on 1-Benzyl-6-ethoxy-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one. These include:
1. Further investigation of the compound's mechanism of action to better understand its effects on various signaling pathways in the body.
2. Exploration of the compound's potential as a therapeutic agent for various disease states, including cancer, inflammation, and viral infections.
3. Development of more efficient and cost-effective synthesis methods for this compound to facilitate its use in research and potential clinical applications.
4. Investigation of the compound's potential as a neuroprotective agent for the treatment of neurodegenerative diseases.
5. Exploration of the compound's potential as a drug delivery system for targeted drug delivery to specific tissues or cells in the body.
In conclusion, this compound is a synthetic compound that has shown promise as a therapeutic agent. Its wide range of biochemical and physiological effects make it a versatile compound for studying various disease states, and further research is needed to fully understand its mechanism of action and potential clinical applications.
合成法
The synthesis of 1-Benzyl-6-ethoxy-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one involves the reaction of 6-ethoxy-1,2,3,4-tetrahydroquinoline-2,3-dione with benzylamine in the presence of sodium hydride. The resulting intermediate is then reacted with 4-methoxybenzenesulfonyl chloride to produce the final product.
科学的研究の応用
1-Benzyl-6-ethoxy-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one has been extensively studied for its potential as a therapeutic agent. This compound has been found to exhibit a wide range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer activities. These properties make it a promising candidate for further research in the field of medicine.
特性
IUPAC Name |
1-benzyl-6-ethoxy-3-(4-methoxyphenyl)sulfonylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO5S/c1-3-31-20-11-14-23-22(15-20)25(27)24(17-26(23)16-18-7-5-4-6-8-18)32(28,29)21-12-9-19(30-2)10-13-21/h4-15,17H,3,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAQFQHPEXAKPDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)OC)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(chloroacetyl)amino]-N-propylbenzamide](/img/structure/B2551441.png)
![Tert-butyl 5,6-dimethoxyspiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B2551442.png)
![N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2551443.png)
![N'-[5-(4-chloro-2-fluoro-5-methylbenzoyl)-1,3-thiazol-2-yl]-N,N-dimethyliminoformamide](/img/structure/B2551444.png)

![N2,N6-bis(2-(methylthio)benzo[d]thiazol-6-yl)pyridine-2,6-dicarboxamide](/img/structure/B2551446.png)

![[5-Methyl-4-(4-nitrophenyl)sulfonyl-2-phenylpyrazol-3-yl] cyclopropanecarboxylate](/img/structure/B2551449.png)
![3-Iodo-6,7-dihydro-5H-pyrazolo[5,1-B][1,3]oxazine](/img/structure/B2551450.png)


